molecular formula C20H19F3N2O7S2 B10831353 Scp1-IN-1

Scp1-IN-1

Cat. No.: B10831353
M. Wt: 520.5 g/mol
InChI Key: LOPHIWMZIIGDGK-UHFFFAOYSA-N
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Description

SCP1-IN-1, also known as compound SH T-62, is a potent and selective covalent inhibitor of small C-terminal domain phosphatase 1 (SCP1). This compound promotes the degradation of the RE1-silencing transcription factor (REST) and reduces its transcriptional activity. This compound has shown potential in the research of glioblastoma, a type of brain cancer driven by high levels of REST protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCP1-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring the purity and consistency of the compound. This includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

SCP1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Mechanism of Action

SCP1-IN-1 exerts its effects by covalently binding to SCP1, inhibiting its phosphatase activity. This leads to the degradation of REST, a transcription factor that regulates the expression of various genes. By reducing REST levels, this compound decreases the transcriptional activity of REST, thereby inhibiting the growth of glioblastoma cells driven by high REST activity .

Properties

Molecular Formula

C20H19F3N2O7S2

Molecular Weight

520.5 g/mol

IUPAC Name

1,1-dioxo-N-[2-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethoxy]ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H19F3N2O7S2/c21-20(22,23)32-15-5-7-16(8-6-15)34(29,30)25-10-12-31-11-9-24-19(26)18-13-14-3-1-2-4-17(14)33(18,27)28/h1-8,13,25H,9-12H2,(H,24,26)

InChI Key

LOPHIWMZIIGDGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCOCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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